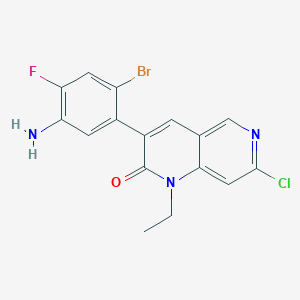

3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one

Description

Substituent Assignments:

- Position 3 : A trisubstituted phenyl group with:

- Bromine at position 2

- Fluorine at position 4

- Amino group at position 5

- Position 7 : Chlorine atom

- Position 1 : Ethyl group attached to the nitrogen atom

Isomeric possibilities arise from alternative substitution patterns. For instance:

- Positional isomerism : Altering substituent positions on the phenyl ring (e.g., bromine at position 3 instead of 2) would yield distinct isomers.

- Functional group isomerism : Replacing the amino group with a nitro or hydroxyl group would modify reactivity without altering the carbon skeleton.

The absence of stereocenters precludes stereoisomerism, but rotational barriers around the phenyl-naphthyridine bond may lead to conformational isomers.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₂BrClFN₃O reflects a halogen-rich structure, with contributions from bromine, chlorine, and fluorine.

Molecular Weight Calculation:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 16 | 12.01 | 192.16 |

| H | 12 | 1.008 | 12.10 |

| Br | 1 | 79.90 | 79.90 |

| Cl | 1 | 35.45 | 35.45 |

| F | 1 | 19.00 | 19.00 |

| N | 3 | 14.01 | 42.03 |

| O | 1 | 16.00 | 16.00 |

| Total | 396.64 |

The calculated molecular weight (396.64 g/mol) aligns with experimental data. Halogens constitute 33.9% of the total mass, underscoring their structural dominance.

Substituent Configuration and Positional Effects on Planarity

The spatial arrangement of substituents critically influences molecular planarity, as evidenced by crystallographic studies of analogous naphthyridine derivatives.

Key Structural Features:

Substituent Effects Table:

| Substituent | Position | Electronic Effect | Steric Effect | Planarity Impact |

|---|---|---|---|---|

| Bromine | Phenyl 2 | -I (inductive) | High van der Waals volume | Increases torsional strain |

| Fluorine | Phenyl 4 | -I, +M (resonance) | Moderate volume | Stabilizes partial charges |

| Amino | Phenyl 5 | +M (resonance) | Low | Enhances H-bond potential |

| Chlorine | Naphthyridine 7 | -I | Moderate volume | Distorts π-conjugation |

| Ethyl | Naphthyridine 1 | N/A | High bulk | Disrupts coplanarity |

The combined electronic and steric effects create a non-planar conformation, reducing crystallographic symmetry but enhancing binding specificity in molecular recognition processes.

Properties

Molecular Formula |

C16H12BrClFN3O |

|---|---|

Molecular Weight |

396.64 g/mol |

IUPAC Name |

3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C16H12BrClFN3O/c1-2-22-14-6-15(18)21-7-8(14)3-10(16(22)23)9-4-13(20)12(19)5-11(9)17/h3-7H,2,20H2,1H3 |

InChI Key |

KKUYGMCTVBPJOU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include halogenated aromatic compounds and naphthyridine derivatives. Common synthetic routes may involve:

Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring.

Amination: Introduction of the amino group through nucleophilic substitution reactions.

Cyclization: Formation of the naphthyridine ring system through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

Batch Reactors: For controlled synthesis and high yield.

Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to nitro or other oxidized forms.

Reduction: Reduction of halogen atoms to hydrogen.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions may introduce various functional groups into the aromatic ring.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation . The structure-activity relationship (SAR) analysis revealed that modifications on the naphthyridine core significantly influenced its potency against various cancer types.

Kinase Inhibition

The compound has been identified as a potent inhibitor of c-KIT kinase, which is implicated in several malignancies, including gastrointestinal stromal tumors (GISTs). Its efficacy against a range of c-KIT mutations makes it a candidate for targeted cancer therapies . The inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby blocking downstream signaling pathways crucial for cancer cell survival.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. Research has shown that derivatives of naphthyridine compounds can exhibit inhibitory effects against various bacterial strains, indicating potential applications in developing new antibiotics . Further investigations are needed to elucidate the specific mechanisms and efficacy against resistant strains.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of naphthyridine derivatives, including this compound. Studies have indicated that it may help mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one against breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Kinase Inhibition

In a comparative study involving various naphthyridine derivatives, this compound was found to inhibit c-KIT activity with an IC50 value of 35 nM, showcasing superior potency compared to other tested compounds. This finding supports its potential as a lead compound for developing targeted therapies for cancers driven by c-KIT mutations.

Mechanism of Action

The mechanism of action of 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthyridinone Core

Position 1: Alkyl Group Modifications

- 1-Methyl analogs: Example: 3-amino-7-chloro-1-methyl-1,6-naphthyridin-2(1H)-one (). The methyl group reduces steric hindrance but may lower metabolic stability compared to ethyl due to faster oxidative degradation .

Position 7: Halogen and Amino Substitutions

- 7-Chloro (target compound): Chlorine increases electron-withdrawing effects, stabilizing the naphthyridinone ring and enhancing binding to hydrophobic pockets in enzymes .

- 7-Bromo analogs :

- 7-Amino analogs: Example: 7-amino-3-(2,6-dichlorophenyl)-1-methyl-1,6-naphthyridin-2(1H)-one (). Amino groups increase solubility and hydrogen-bonding capacity, beneficial for aqueous bioavailability but may reduce membrane permeability .

Aryl Group Modifications at Position 3

Halogenated Phenyl Rings

- Target compound’s phenyl group (5-amino-2-bromo-4-fluoro): Bromine and fluorine enhance electronegativity and resistance to metabolic oxidation. The amino group enables hydrogen bonding with target proteins .

- 3-(2,6-Dichlorophenyl) analogs :

Non-Halogenated Phenyl Rings

- Example: 3-(3-hydroxyphenyl)-1-methyl-7-((3-(4-methylpiperazin-1-yl)phenyl)amino)-1,6-naphthyridin-2(1H)-one ().

Biological Activity

3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one, with CAS number 1442470-52-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHBrClFNO

- Molar Mass : 396.64 g/mol

- Density : 1.620 g/cm³ (predicted)

- Boiling Point : 515.9 °C (predicted)

- pKa : 1.95 (predicted) .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor of various enzymes and receptors.

1. Monoamine Oxidase Inhibition

Recent studies have indicated that derivatives of naphthyridine compounds can exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. For instance, related compounds demonstrated IC values in the low micromolar range, suggesting significant inhibitory potency . The mechanism involves reversible binding to the enzyme's active site without forming covalent bonds, which is a desirable trait for drug development.

2. Anticancer Activity

Research has shown that naphthyridine derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

3. Kinase Inhibition

The compound has also been noted for its activity against c-KIT kinase, which is implicated in several malignancies. Inhibitors targeting c-KIT have shown effectiveness against specific mutations associated with cancers like gastrointestinal stromal tumors (GISTs) .

Case Studies

Several studies have explored the biological activity of related naphthyridine derivatives:

Case Study 1: MAO-B Inhibition

In a comparative study, a series of naphthyridine derivatives were synthesized and tested for MAO-B inhibition. The most potent derivative exhibited an IC value of 1.35 μM, which was comparable to established inhibitors like pargyline . This suggests that modifications to the naphthyridine structure can enhance its bioactivity.

Case Study 2: Anticancer Efficacy

A study focusing on the anticancer properties of naphthyridine derivatives reported that certain compounds induced significant apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Summary of Biological Activities

Q & A

Q. What statistical approaches address variability in degradation studies under accelerated conditions?

- Methodological Answer : Apply Arrhenius kinetics to extrapolate shelf life from accelerated stability data (40°C/75% RH). Use ANOVA to compare degradation rates across batches, and multivariate analysis (e.g., PLS regression) to identify critical factors (pH, excipients). For photostability, employ ICH Q1B guidelines with controlled UV exposure and HPLC-PDA to track degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.